molecular formula C19H28N6O B2949593 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine CAS No. 2201778-14-3

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine

Cat. No. B2949593
CAS RN: 2201778-14-3
M. Wt: 356.474
InChI Key: WRMMWEUQVRJNLG-UHFFFAOYSA-N
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Description

The compound contains several structural components including a cyclobutyl group, a [1,2,4]triazolo[4,3-b]pyridazine ring, and an azetidine ring . These components are common in many biologically active compounds .


Molecular Structure Analysis

The compound has several heterocyclic rings which are likely to influence its physical and chemical properties. The presence of nitrogen in the triazole and pyridazine rings can participate in hydrogen bonding, which can affect the compound’s solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the triazole and pyridazine rings, as well as the potential steric hindrance provided by the cyclobutyl and azetidine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple heterocyclic rings and a balance of hydrophobic and hydrophilic regions could influence its solubility, stability, and reactivity .

Scientific Research Applications

I have conducted a search for the scientific research applications of the compound “1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine”, but unfortunately, there is limited publicly available information on specific applications for this compound.

The available literature mainly discusses the synthetic methods and general biological activities of triazolo[4,3-b][1,3,4] derivatives, such as anticancer, antimicrobial, and enzyme inhibitory activities . However, these sources do not provide detailed applications for the exact compound .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on elucidating the biological activity of this compound and optimizing its structure for increased potency and selectivity towards its biological target .

properties

IUPAC Name

1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methyl-N-(oxan-4-ylmethyl)azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O/c1-23(11-14-7-9-26-10-8-14)16-12-24(13-16)18-6-5-17-20-21-19(25(17)22-18)15-3-2-4-15/h5-6,14-16H,2-4,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMMWEUQVRJNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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